molecular formula C16H20N2O5 B5103636 Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5103636
M. Wt: 320.34 g/mol
InChI Key: FWQJCLGTCGUFDJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with methyl ester, 2,3-dimethoxyphenyl, and methyl groups at positions 5, 4, and 6, respectively. The structural features of this compound, such as the methoxy substituents on the phenyl ring and the oxo group at position 2, influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-9-12(15(19)23-5)13(17-16(20)18(9)2)10-7-6-8-11(21-3)14(10)22-4/h6-8,13H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJCLGTCGUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly impact bioactivity. Key analogs include:

Compound Name Substituents (Position) % TP Inhibition (1 µM) IC50 (µM) Source
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxy 79.6 46.8
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxy 73.6 322.6
Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-bromo, 4,5-dimethoxy N/A 82.0
Target compound 2,3-dimethoxy Not reported Not tested
  • Key Observations: 3,4-Dimethoxy substitution (as in ) shows higher TP inhibition (79.6%) compared to 4-ethoxy substitution (73.6%) , suggesting that electron-donating groups at the 3- and 4-positions enhance activity.

Heteroatom Substitution at Position 2

Replacing the oxo group (C=O) with thioxo (C=S) alters hydrogen-bonding interactions and electronic properties:

Compound Name Position 2 Group Bioactivity Notes Source
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (C=S) Forms N–H⋯S bonds; moderate antibacterial activity
Target compound and analogs Oxo (C=O) Stronger N–H⋯O interactions; higher TP inhibition
  • Key Observations :
    • Oxo derivatives exhibit stronger hydrogen-bonding interactions (N–H⋯O), which correlate with higher TP inhibition .
    • Thioxo derivatives (e.g., ) display weaker interactions but broader solubility due to sulfur’s polarizability.

Ester Group Variations

The ester group at position 5 influences pharmacokinetic properties:

Compound Name Ester Group LogP (Predicted) Solubility Source
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ~2.1 Moderate in ethanol
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ~2.8 Low in water
  • Key Observations :
    • Methyl esters (e.g., target compound) generally have lower lipophilicity than ethyl esters, enhancing aqueous solubility.

Thymidine Phosphorylase (TP) Inhibition

TP inhibition is critical for antitumor activity. The target compound’s structural analogs show varying efficacy:

  • Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : IC50 = 46.8 µM .
  • Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : IC50 = 322.6 µM .

The target compound’s 2,3-dimethoxy substitution may optimize π-π stacking with TP’s hydrophobic pockets, though experimental validation is required.

Antitumor Activity

Compounds with 3,4-dimethoxy or bromo-substituted phenyl groups exhibit cytotoxicity against cancer cell lines (e.g., IC50 = 82.0 µM for the bromo analog) . The target compound’s methyl groups may enhance metabolic stability compared to bromo-substituted analogs.

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